molecular formula C9H8INO B12332899 1H-Inden-1-one, 4-amino-2,3-dihydro-7-iodo-

1H-Inden-1-one, 4-amino-2,3-dihydro-7-iodo-

Cat. No.: B12332899
M. Wt: 273.07 g/mol
InChI Key: REUNLJHFHDCRCW-UHFFFAOYSA-N
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Description

1H-Inden-1-one, 4-amino-2,3-dihydro-7-iodo- is a chemical compound with a unique structure that includes an indanone core, an amino group at the 4th position, and an iodine atom at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Inden-1-one, 4-amino-2,3-dihydro-7-iodo- typically involves the following steps:

    Formation of the Indanone Core: The indanone core can be synthesized through the cyclization of a suitable precursor, such as 2-iodobenzyl alcohol, under acidic conditions.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction, where a suitable amine reacts with the indanone core.

    Iodination: The iodine atom can be introduced through an electrophilic iodination reaction, using iodine or an iodine-containing reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1H-Inden-1-one, 4-amino-2,3-dihydro-7-iodo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino and iodine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indanone derivatives.

Scientific Research Applications

1H-Inden-1-one, 4-amino-2,3-dihydro-7-iodo- has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for use in the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of 1H-Inden-1-one, 4-amino-2,3-dihydro-7-iodo- involves its interaction with specific molecular targets and pathways. The amino and iodine groups play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Inden-1-one, 2,3-dihydro-: Lacks the amino and iodine groups, resulting in different chemical and biological properties.

    4-Amino-2,3-dihydro-1H-inden-1-one: Similar structure but without the iodine atom, affecting its reactivity and applications.

Uniqueness

1H-Inden-1-one, 4-amino-2,3-dihydro-7-iodo- is unique due to the presence of both the amino and iodine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

1H-Inden-1-one, 4-amino-2,3-dihydro-7-iodo- is a unique chemical compound characterized by its indanone core, amino group, and iodine atom. This structure not only influences its chemical reactivity but also its biological properties, making it a compound of interest in medicinal chemistry and pharmacology.

  • Molecular Formula: C9H8INO
  • Molecular Weight: 273.07 g/mol
  • IUPAC Name: 4-amino-7-iodo-2,3-dihydroinden-1-one
  • Canonical SMILES: C1CC(=O)C2=C(C=CC(=C21)N)I

The presence of both the amino and iodine groups enhances the compound's reactivity and potential biological activity. The amino group allows for hydrogen bonding interactions with biological targets, which is crucial for its pharmacological effects.

The biological activity of 1H-Inden-1-one, 4-amino-2,3-dihydro-7-iodo- primarily involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. Preliminary studies suggest potential antimicrobial and anticancer properties, although detailed mechanisms remain to be fully elucidated .

Anticancer Activity

Recent studies have evaluated the antiproliferative effects of related indanone derivatives against various cancer cell lines. For instance, compounds similar to 1H-Inden-1-one have shown significant inhibitory effects on cancer cell proliferation:

CompoundCell LineIC50 (µM)
3-Arylindanone DerivativeHeLa52 ± 7.4
3-Arylindanone DerivativeA2780>100
3-Arylindanone DerivativeHCT116Varies

These studies indicate that structural modifications in indanones can lead to varying levels of anticancer activity. The presence of specific substituents can enhance or diminish these effects, highlighting the importance of structure-activity relationships (SAR) in drug development .

Antimicrobial Properties

The compound's dual functionality (amino and iodine groups) suggests potential antimicrobial activity. In vitro assays have indicated that similar compounds exhibit significant inhibition against bacterial strains, although specific data for 1H-Inden-1-one, 4-amino-2,3-dihydro-7-iodo- is still emerging. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
2,3-Dihydro-1H-Inden-1-oneParent compound without substitutionsLimited activity
4-Amino-2,3-dihydro-1H-Inden-1-oneLacks iodine but retains amino functionalityModerate antiproliferative activity
5-Iodo-2,3-dihydro-1H-Inden-1-oneContains iodine but lacks amino groupVariable activity depending on structure

The unique combination of an amino group and an iodine atom in 1H-Inden-1-one, 4-amino-2,3-dihydro-7-iodo-, differentiates it from other indanone derivatives and enhances its potential applications in therapeutic contexts .

Properties

Molecular Formula

C9H8INO

Molecular Weight

273.07 g/mol

IUPAC Name

4-amino-7-iodo-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H8INO/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3H,1,4,11H2

InChI Key

REUNLJHFHDCRCW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C21)N)I

Origin of Product

United States

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